molecular formula C13H9FO3 B572192 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid CAS No. 1261938-23-1

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid

Cat. No.: B572192
CAS No.: 1261938-23-1
M. Wt: 232.21
InChI Key: KBMWODWZENMSCQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9FO3 This compound features a benzoic acid core substituted with a fluorine atom and a hydroxyphenyl group

Scientific Research Applications

2-Fluoro-5-(3-hydroxyphenyl)benzoic acid has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid is not available, general precautions include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of the Suzuki–Miyaura coupling can be scaled up for industrial applications, involving large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation of the hydroxy group can yield a ketone or aldehyde.
  • Reduction of the carboxylic acid group results in the formation of an alcohol.
  • Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Fluoro-5-hydroxybenzoic acid
  • 3-Fluoro-4-hydroxybenzoic acid
  • 4-Fluoro-3-hydroxybenzoic acid

Comparison: 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid is unique due to the specific positioning of the fluorine and hydroxyphenyl groups on the benzoic acid core. This arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the position of the fluorine atom can affect the compound’s electronic properties and its interactions with biological targets .

Properties

IUPAC Name

2-fluoro-5-(3-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMWODWZENMSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688699
Record name 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-23-1
Record name 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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